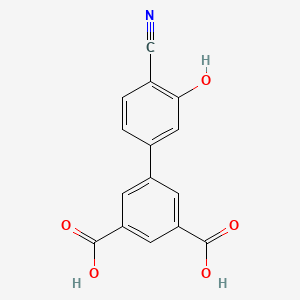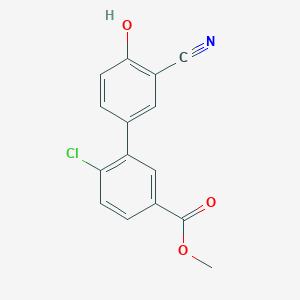
4-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% (hereafter referred to as 4-CMCP) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline powder with a melting point of 133-135°C and a purity of 95%. 4-CMCP is widely used in biochemical and physiological studies due to its ability to act as a substrate for enzymes and its ability to interact with proteins. It is also used in laboratory experiments due to its low toxicity and relative stability.
科学的研究の応用
4-CMCP has a variety of scientific research applications. It is commonly used as a substrate in enzyme assays, as it can be easily modified to create a variety of derivatives with different properties. 4-CMCP is also used in protein studies, as it can interact with proteins and be used to study protein structure and function. 4-CMCP is also used in cell studies, as it can be used to study the effects of compounds on cell growth and viability.
作用機序
4-CMCP acts as a substrate for enzymes, meaning that it can be used as a source of energy for the enzyme to catalyze a reaction. It can also interact with proteins, allowing it to be used to study protein structure and function. 4-CMCP can also interact with cells, allowing it to be used to study the effects of compounds on cell growth and viability.
Biochemical and Physiological Effects
4-CMCP is relatively non-toxic and has been shown to have minimal effects on biochemical and physiological functions. It has been shown to have no effect on enzyme activity or protein structure and function. It has also been shown to have no effect on cell growth or viability.
実験室実験の利点と制限
4-CMCP has several advantages for use in laboratory experiments. It is relatively non-toxic, allowing it to be used in a variety of experiments without risk of harm to the researcher. It is also relatively stable, allowing it to be used in long-term experiments without significant degradation. Additionally, 4-CMCP can be easily modified to create a variety of derivatives with different properties, allowing it to be used in a variety of experiments.
However, there are some limitations to using 4-CMCP in laboratory experiments. It is not as widely available as other compounds, making it more difficult to obtain. Additionally, it is not as versatile as other compounds, limiting its applications to specific experiments.
将来の方向性
There are a number of potential future directions for the use of 4-CMCP in scientific research. It could be used in the development of new drugs, as its ability to interact with proteins and enzymes could be used to create compounds with specific properties. Additionally, 4-CMCP could be used to study the effects of compounds on cell growth and viability, as it has been shown to have minimal effects on biochemical and physiological functions. It could also be used in the development of new enzymes, as its ability to act as a substrate for enzymes could be used to create more efficient enzymes. Finally, 4-CMCP could be used in the development of new analytical techniques, as its ability to interact with proteins and enzymes could be used to create more accurate and precise analytical methods.
合成法
4-CMCP can be synthesized from 4-chloro-2-methoxycarbonylphenol (4-CMP) and cyanide via a modified Ullman reaction. In this reaction, 4-CMP is reacted with a base such as potassium carbonate in an aqueous solution of dimethylformamide (DMF). The reaction is then heated to 150°C and a solution of cyanide is added. After the reaction is complete, the product is isolated and purified by recrystallization.
特性
IUPAC Name |
methyl 2-chloro-4-(3-cyano-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-15(19)12-4-2-10(7-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWARAIUZLOXOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684982 |
Source


|
| Record name | Methyl 3-chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol | |
CAS RN |
1261898-04-7 |
Source


|
| Record name | Methyl 3-chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)


![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)
![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)

